(3-Bromophenyl)(3-fluorophenyl)methanone
Description
Significance of Aryl Ketones in Organic Synthesis and Medicinal Chemistry
Aryl ketones, and particularly diaryl ketones, are a fundamentally important class of organic compounds. Their significance is rooted in their dual role as both key synthetic intermediates and core structural components of numerous biologically active molecules. organic-chemistry.orgdatapdf.com In organic synthesis, the carbonyl group of an aryl ketone is a hub of reactivity, susceptible to nucleophilic addition and reduction, providing pathways to secondary alcohols and diarylmethanes. Furthermore, the adjacent aromatic rings can be functionalized through electrophilic aromatic substitution, allowing for the construction of highly substituted and complex molecular architectures.
In medicinal chemistry, the diaryl ketone motif is found in a wide array of pharmaceutical agents. These structures are valued for their ability to act as scaffolds that can be readily modified to optimize pharmacological properties such as binding affinity, selectivity, and pharmacokinetics. The rigid nature of the diaryl ketone framework can help position other functional groups in a precise three-dimensional orientation for effective interaction with biological targets. Consequently, they are integral to the synthesis of compounds used as anti-inflammatory, antiviral, and anticancer agents.
Overview of Halogenated Ketones as Synthetic Intermediates
The introduction of halogen atoms onto a ketone scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated ketones can be broadly categorized based on the position of the halogen: α-haloketones, where the halogen is on the carbon adjacent to the carbonyl, and aryl-halogenated ketones, where the halogen is on one of the aromatic rings.
While α-haloketones are prized for their reactivity in nucleophilic substitution and elimination reactions, aryl-halogenated ketones offer a different, yet equally powerful, set of synthetic possibilities. The carbon-halogen bond on the aromatic ring serves as a highly effective "handle" for transition-metal-catalyzed cross-coupling reactions. vulcanchem.com Techniques such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. This capability is a cornerstone of modern synthetic strategy, enabling the modular assembly of complex molecules from simpler, halogenated precursors.
Moreover, halogens are strong electron-withdrawing groups, which modify the electronic properties of the aromatic ring and the reactivity of the carbonyl group. This electronic influence can be exploited to direct further chemical transformations.
Specific Context of (3-Bromophenyl)(3-fluorophenyl)methanone within Halogenated Diaryl Ketone Chemistry
This compound is a specific example of a halogenated diaryl ketone that embodies the synthetic potential discussed above. This unsymmetrical ketone features two different halogen atoms, bromine and fluorine, positioned on separate phenyl rings. This distinct substitution pattern provides a platform for selective and sequential chemical modifications.
While specific experimental data for this compound is limited in scientific literature, its chemical behavior can be reliably predicted based on established principles and data from analogous compounds. Its synthesis would typically be achieved via a Friedel-Crafts acylation, reacting 3-bromobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgorganic-chemistry.org
The primary synthetic value of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the robust C-F bond. princeton.edu This reactivity difference allows for the selective functionalization of the brominated ring, for instance, through a Suzuki-Miyaura coupling to introduce a new aryl or alkyl group, while leaving the fluorinated ring untouched for potential subsequent reactions. This makes this compound a valuable intermediate for the controlled, stepwise synthesis of complex, multi-substituted diaryl structures.
Data Tables
Table 1: Physicochemical Properties of this compound Note: This data is calculated based on the molecular structure as specific experimental data is not widely available.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrFO |
| Molecular Weight | 279.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 844879-35-2 (isomer) |
Table 2: Predicted Spectroscopic Data for this compound Note: This data is predicted based on characteristic values for similar functionalized benzophenones, as direct experimental spectra are not readily available in the literature.
| Spectroscopy Type | Characteristic Peaks / Shifts |
|---|---|
| Infrared (IR) Spectroscopy | ~1660-1670 cm⁻¹ (C=O stretch, conjugated ketone); ~3050-3100 cm⁻¹ (Aromatic C-H stretch); ~1560-1600 cm⁻¹ (Aromatic C=C stretch); ~1200-1250 cm⁻¹ (C-F stretch); ~550-650 cm⁻¹ (C-Br stretch). libretexts.orglibretexts.org |
| ¹H NMR Spectroscopy (CDCl₃) | δ ≈ 7.2-7.9 ppm (complex multiplet, 8H). Protons ortho to the carbonyl are expected to be the most downfield. |
| ¹³C NMR Spectroscopy (CDCl₃) | δ ≈ 194-196 ppm (C=O); δ ≈ 161-164 ppm (d, J≈250 Hz, C-F); δ ≈ 115-140 ppm (Aromatic carbons). The carbon bearing the bromine (C-Br) is expected around 122 ppm. rsc.orgresearchgate.netoregonstate.edu |
Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAQUGKHKYDPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599853 | |
| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-58-2 | |
| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromophenyl 3 Fluorophenyl Methanone
Friedel-Crafts Acylation Approaches to Diaryl Ketones
The Friedel-Crafts acylation is a cornerstone of organic chemistry for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. ijpcbs.com The reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a catalyst. organic-chemistry.org For the synthesis of (3-Bromophenyl)(3-fluorophenyl)methanone, this would involve the reaction of bromobenzene (B47551) with 3-fluorobenzoyl chloride or 3-fluorobenzoic anhydride, or alternatively, the reaction of fluorobenzene (B45895) with 3-bromobenzoyl chloride or 3-bromobenzoic anhydride.
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions. nih.govrsc.org However, a stoichiometric amount of the catalyst is often required because it forms a complex with the product ketone. organic-chemistry.orgwikipedia.org
Solid Acid Catalysis in Friedel-Crafts Acylation
In the quest for more sustainable and efficient chemical processes, solid acid catalysts have emerged as a promising alternative to traditional homogeneous Lewis acids. google.com These heterogeneous catalysts can be easily separated from the reaction mixture, are often reusable, less corrosive, and minimize the production of problematic side products. acs.org Materials such as zeolites, metal oxides, and heteropoly acids have been investigated for their catalytic activity in Friedel-Crafts acylations. acs.orgchemijournal.com For instance, sulfated oxides of metals like zirconium and titanium have shown effectiveness in promoting acylation reactions. google.com The use of solid acid catalysts can also allow for continuous flow processes, enhancing industrial applicability. google.com
| Catalyst Type | Examples | Advantages |
| Zeolites | HZSM-5, HMOR, REY | Shape selectivity, thermal stability |
| Metal Oxides | Sulfated Zirconia, Sulfated Titania | High acidity, potential for continuous flow |
| Pillared Clays | Metal-exchanged pillared clays | High surface area, tunable acidity |
| Heteropoly Acids | 12-Tungstophosphoric acid | Strong Brønsted acidity |
Lewis Acid Catalysis in Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation heavily relies on Lewis acid catalysts, with aluminum trichloride (B1173362) (AlCl₃) being the most common. nih.govwikipedia.org Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are also employed. ijpcbs.comnih.gov The reaction mechanism involves the formation of a highly electrophilic acylium ion or a complex between the acyl halide and the Lewis acid, which then undergoes electrophilic aromatic substitution with the arene. jk-sci.com
The synthesis of unsymmetrical diaryl ketones, such as this compound, can be achieved by the sequential reaction of oxalyl chloride with two different arenes. organic-chemistry.orgdatapdf.com This method provides a cost-effective route to these valuable compounds. organic-chemistry.org The choice of Lewis acid and reaction conditions can be optimized to achieve high yields and selectivity. datapdf.com
Green Chemistry Considerations in Friedel-Crafts Acylation
Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce environmental impact. nih.gov In the context of Friedel-Crafts acylation, this translates to several key strategies:
Solvent-free conditions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product work-up. nih.govnumberanalytics.com
Alternative acylating agents: The use of carboxylic acids or anhydrides instead of acyl chlorides can reduce corrosive byproducts. numberanalytics.comorganic-chemistry.org Methanesulfonic anhydride has been shown to be an effective promoter for Friedel-Crafts acylations, producing minimal waste without metallic or halogenated components. organic-chemistry.orgacs.org
Recyclable catalysts: The development of catalysts that can be easily recovered and reused is a central tenet of green chemistry. numberanalytics.com Ionic liquids have been explored as recyclable solvents and catalyst supports.
Microwave-assisted reactions: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption. numberanalytics.comacs.org
Palladium-Catalyzed Carbonylative Coupling Reactions
An alternative and powerful strategy for the synthesis of diaryl ketones is the palladium-catalyzed carbonylative coupling reaction. rsc.org This method involves the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of carbon monoxide (CO) and a palladium catalyst. scielo.brnih.gov This approach offers a versatile route to a wide array of diaryl ketones under relatively mild conditions. nih.gov
Carbonylative Suzuki-Miyaura Coupling
The carbonylative Suzuki-Miyaura coupling is a prominent method for synthesizing unsymmetrical diaryl ketones. nih.govmagtech.com.cn This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromoiodobenzene or 3-fluoroiodobenzene) with an arylboronic acid (e.g., 3-bromophenylboronic acid or 3-fluorophenylboronic acid) in the presence of carbon monoxide. scielo.brrsc.org This three-component reaction provides a direct and efficient pathway to the desired ketone. nih.gov
Recent advancements have focused on developing more practical and user-friendly protocols. This includes the use of heterogeneous palladium catalysts that can be easily recovered and reused, as well as ligand-free conditions. researchgate.netorganic-chemistry.org Furthermore, base-free conditions have been developed, broadening the substrate scope and functional group tolerance of the reaction. nih.govacs.org
| Component | Example for this compound Synthesis |
| Aryl Halide | 3-Bromoiodobenzene or 3-Fluoroiodobenzene |
| Arylboronic Acid | 3-Fluorophenylboronic acid or 3-Bromophenylboronic acid |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(dba)₂, Pd(acac)₂ |
| Carbon Monoxide Source | CO gas, Mo(CO)₆, CORMs |
| Base (if used) | K₂CO₃, Et₃N |
Role of CO-Releasing Molecules (CORMs) in Carbonylation
The use of gaseous carbon monoxide presents significant safety challenges due to its toxicity. researchgate.net To address this, CO-releasing molecules (CORMs) have been developed as safer, solid alternatives for delivering CO in chemical reactions. researchgate.netwikipedia.org CORMs are compounds that can release controlled amounts of CO upon activation by a specific trigger, such as light (photoCORMs) or a chemical reagent. wikipedia.orgnih.gov
In the context of palladium-catalyzed carbonylations, CORMs offer a practical way to introduce CO into the reaction system without the need for a high-pressure CO atmosphere. magtech.com.cn Various organic and organometallic compounds have been developed as CORMs, providing a safer and more convenient approach to carbonylative coupling reactions. researchgate.netmdpi.com This innovation aligns with the principles of green chemistry by mitigating the hazards associated with gaseous reagents. magtech.com.cn
Heterogeneous Palladium Catalysis (e.g., Pd/g-C3N4)
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. Palladium supported on graphitic carbon nitride (Pd/g-C3N4) has emerged as a robust and efficient catalyst for carbonylative coupling reactions.
The synthesis of this compound via this method would typically involve a carbonylative Suzuki-Miyaura coupling. In this reaction, 3-bromoiodobenzene would react with 3-fluorophenylboronic acid in the presence of a carbon monoxide source and the Pd/g-C3N4 catalyst. The graphitic carbon nitride support provides a high surface area and synergistic effects that enhance the catalytic activity of the palladium nanoparticles. A solid-state CO precursor, such as benzene-1,3,5-triyl triformate (TFBen), can be used to avoid the handling of gaseous carbon monoxide.
A plausible reaction scheme is as follows:
Aryl Halide: 3-Bromoiodobenzene or 1-bromo-3-iodobenzene (B1265593)
Boronic Acid: 3-Fluorophenylboronic acid
Catalyst: Pd/g-C3N4
CO Source: Benzene-1,3,5-triyl triformate (TFBen)
Base: Triethylamine (B128534) (NEt3)
Solvent: Tetrahydrofuran (THF)
Ligand: Buchwald phosphine (B1218219) ligand (e.g., BuPAd2)
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, CO insertion, transmetalation with the arylboronic acid, and reductive elimination to yield the diaryl ketone and regenerate the catalyst.
Magnetic Nanoparticle-Supported Transition Metal Catalysis
The use of magnetic nanoparticles (MNPs) as catalyst supports represents a significant advancement in heterogeneous catalysis, allowing for facile catalyst separation from the reaction mixture using an external magnetic field. nih.gov This methodology combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov
For the synthesis of this compound, a palladium complex immobilized on the surface of functionalized iron oxide (Fe3O4) nanoparticles can be employed. nih.gov For instance, Fe3O4 nanoparticles can be coated with silica (B1680970) and then functionalized with a ligand, such as methionine or a phenanthroline derivative, which strongly chelates palladium.
The synthesis would be carried out as a one-pot, three-component carbonylative Suzuki-Miyaura coupling. The reactants would include an aryl iodide (e.g., 1-bromo-3-iodobenzene), an arylboronic acid (3-fluorophenylboronic acid), and a CO source like molybdenum hexacarbonyl (Mo(CO)6). The magnetic palladium nanocatalyst facilitates the coupling reaction under mild conditions. After the reaction, the catalyst can be easily recovered with a magnet and reused for several cycles without a significant loss of activity. nih.gov
Alternative Synthetic Pathways
Beyond palladium-catalyzed carbonylative cross-coupling reactions, other methodologies offer unique approaches to the synthesis of diaryl ketones.
Synthesis via N-Acylbenzotriazoles
N-Acylbenzotriazoles are stable, crystalline, and readily prepared acylating agents derived from carboxylic acids. acs.orgorganic-chemistry.org They serve as versatile intermediates in organic synthesis. organic-chemistry.org
Lewis-Acid-Mediated Benzotriazole Ring Cleavage
In this approach, N-(3-bromobenzoyl)benzotriazole, prepared from 3-bromobenzoic acid, would serve as the acylating agent. A Friedel-Crafts-type reaction with fluorobenzene, mediated by a strong Lewis acid such as aluminum chloride (AlCl3), would lead to the formation of this compound. The Lewis acid activates the carbonyl group of the N-acylbenzotriazole, facilitating the electrophilic aromatic substitution onto the fluorobenzene ring.
Alternatively, N-acylbenzotriazoles can react with organometallic reagents. arkat-usa.org For instance, the reaction of N-(3-bromobenzoyl)benzotriazole with a 3-fluorophenyl organozinc or Grignard reagent in the presence of a Lewis acid could yield the desired ketone. However, careful control of reaction conditions is necessary to avoid side reactions, such as the formation of tertiary alcohols. arkat-usa.org
Trichloroacetimidate-Triggered Synthesis
This method focuses on the efficient preparation of the N-acylbenzotriazole precursor. Carboxylic acids can be activated by trichloroacetonitrile (B146778) in a one-pot, metal-free process to form an in-situ imidate. researchgate.netdoaj.org This intermediate then readily reacts with 1H-benzotriazole to yield the corresponding N-acylbenzotriazole. researchgate.netdoaj.org
For the synthesis of the target compound, 3-bromobenzoic acid would first be converted to N-(3-bromobenzoyl)benzotriazole using this trichloroacetimidate-triggered method. The resulting N-acylbenzotriazole can then be used in a subsequent Lewis-acid-mediated reaction as described above.
Oxidative Carbonylation of α-Methylene Ketones
While the direct oxidative carbonylation of an α-methylene ketone is not the most direct route to an unsymmetrical diaryl ketone like this compound, a related and more relevant process is the palladium-catalyzed oxidative carbonylation of arylboronic acids.
In a hypothetical synthesis, a mixture of 3-bromophenylboronic acid and 3-fluorophenylboronic acid could be subjected to palladium-catalyzed oxidative carbonylation. This reaction typically uses a palladium catalyst (e.g., Pd(OAc)2), an oxidant (such as oxygen or benzoquinone), and a ligand under a carbon monoxide atmosphere. The process involves the formation of an arylpalladium species, CO insertion, and subsequent reaction with the second arylboronic acid to form the ketone. A significant challenge in this approach is controlling the selectivity to favor the formation of the unsymmetrical ketone over the two possible symmetrical ketone byproducts.
Formation of Diaryl Ketones from Aryl Halides and Carboxylic Acid Derivatives
The construction of diaryl ketones from aryl halides and carboxylic acid derivatives is a cornerstone of organic synthesis. This approach offers a versatile and direct route to the target ketone by forming the carbon-carbon bond between the two aryl rings at the carbonyl carbon. Several methods fall under this category, with Friedel-Crafts acylation and various transition-metal-catalyzed cross-coupling reactions being the most prominent.
One of the most traditional and widely used methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). umich.edumasterorganicchemistry.com In the context of synthesizing this compound, this could be achieved by reacting fluorobenzene with 3-bromobenzoyl chloride. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene. The fluorine atom is a deactivating group, but it is an ortho-, para-director. Therefore, the acylation of fluorobenzene is expected to yield a mixture of isomers, with the para-substituted product, (4-fluorophenyl)(3-bromophenyl)methanone, often being the major product. However, the formation of the desired meta-substituted isomer is also possible, albeit potentially in a lower yield. The reaction conditions, such as temperature and catalyst stoichiometry, can be optimized to influence the regioselectivity. A general procedure for a Friedel-Crafts acylation involves the slow addition of the acyl chloride to a cooled mixture of the aromatic substrate and the Lewis acid in a suitable solvent like dichloromethane. umich.edu
Table 1: Illustrative Reaction Conditions for Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Ref. |
| Fluorobenzene | 3-Bromobenzoyl chloride | AlCl₃ | Dichloromethane | 0 °C to rt | umich.edumasterorganicchemistry.com |
| Bromobenzene | 3-Fluorobenzoyl chloride | AlCl₃ | Dichloromethane | 0 °C to rt | umich.edumasterorganicchemistry.com |
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods, offering milder reaction conditions and greater functional group tolerance. The Suzuki-Miyaura coupling , for instance, involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. To synthesize this compound, one could envision the coupling of 3-bromobenzoyl chloride with 3-fluorophenylboronic acid. This reaction would directly form the desired ketone. Various palladium catalysts and ligands can be employed to optimize the reaction, and the choice of base and solvent is also crucial for achieving high yields.
Another relevant cross-coupling reaction is the Negishi coupling , which utilizes an organozinc reagent. For the target molecule, this could involve the reaction of 3-bromobenzoyl chloride with a 3-fluorophenylzinc halide. The Grignard reaction is a classic organometallic reaction that can also be adapted for diaryl ketone synthesis. The reaction of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, with a benzonitrile (B105546) derivative, like 3-bromobenzonitrile, followed by hydrolysis, would yield the desired ketone. sigmaaldrich.com
Table 2: Overview of Potential Cross-Coupling Reactions for this compound Synthesis
| Reaction Type | Aryl Halide/Derivative | Organometallic Reagent | Catalyst/Conditions | Product |
| Suzuki Coupling | 3-Bromobenzoyl chloride | 3-Fluorophenylboronic acid | Pd catalyst, base | This compound |
| Negishi Coupling | 3-Bromobenzoyl chloride | 3-Fluorophenylzinc halide | Pd or Ni catalyst | This compound |
| Grignard Reaction | 3-Bromobenzonitrile | 3-Fluorophenylmagnesium bromide | Ether solvent, then H₃O⁺ | This compound |
Multi-component Reactions for Substituted Methanone (B1245722) Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct substituted diaryl ketones.
For instance, a three-component reaction could potentially involve an aryl halide, a source of carbon monoxide, and an organometallic reagent in a one-pot procedure. Palladium-catalyzed carbonylative cross-coupling reactions are a well-established method for the synthesis of ketones. A three-component carbonylative Suzuki coupling, for example, could unite 3-bromoiodobenzene, carbon monoxide, and 3-fluorophenylboronic acid to form the target ketone.
The development of novel MCRs is an active area of research, and it is plausible that new methodologies could be devised for the efficient, one-pot synthesis of unsymmetrical diaryl ketones like this compound from simple and readily available starting materials.
Radical-Mediated Pathways to Aryl Ketones
Radical-mediated reactions offer an alternative approach to the formation of carbon-carbon bonds and can be particularly useful for the synthesis of sterically hindered or electronically challenging molecules. The synthesis of aryl ketones through radical pathways often involves the generation of an acyl radical, which can then be trapped by an aromatic coupling partner.
One strategy involves the photoredox-catalyzed generation of acyl radicals from α-keto acids. These reactive intermediates can then couple with aryl halides in the presence of a suitable transition metal co-catalyst, such as nickel. This approach is attractive due to its mild reaction conditions, often proceeding at room temperature under visible light irradiation. For the synthesis of this compound, one could hypothetically use 3-bromophenylglyoxylic acid as the acyl radical precursor and 3-fluorohalobenzene as the coupling partner.
Another radical-based approach is the palladium-catalyzed ligand-free decarboxylative coupling of an aryl α-keto carboxylic acid with an aryl diazonium salt. This method proceeds via a radical pathway involving an acyl radical intermediate. While this specific reaction has been reported for the synthesis of unsymmetrical diaryl ketones, its application to the synthesis of this compound would depend on the availability and stability of the requisite starting materials.
These radical-mediated methodologies represent a growing field in organic synthesis and hold promise for the development of new and efficient routes to a wide range of aryl ketones.
Reaction Mechanisms and Pathways Involving 3 Bromophenyl 3 Fluorophenyl Methanone
Mechanisms of Carbonyl Group Reactivity
The carbonyl group in (3-Bromophenyl)(3-fluorophenyl)methanone is a primary site for chemical reactions, owing to the significant polarization of the carbon-oxygen double bond. The presence of halogen atoms on both aromatic rings enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgallstudiesjournal.com
Nucleophilic Addition to the Ketone Carbonyl
Nucleophilic addition is a fundamental reaction of ketones. numberanalytics.com The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the carbonyl group is influenced by both the electronic effects of the substituents on the aromatic rings and the nature of the attacking nucleophile. numberanalytics.com
The electron-withdrawing nature of both the bromine and fluorine atoms in this compound increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic addition compared to unsubstituted benzophenone (B1666685). libretexts.org
Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile. youtube.com
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. numberanalytics.comyoutube.com
Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN), results in the formation of a cyanohydrin. numberanalytics.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Alkyl/Aryl group (R⁻) | Grignard Reagent (RMgBr) | Tertiary Alcohol |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Hydroxide (B78521) (OH⁻) | Water (H₂O) | Geminal Diol (often unstable) |
Enol and Enolate Chemistry in Haloketone Reactions
Like other ketones with α-hydrogens, this compound does not possess any and therefore cannot directly form enols or enolates. However, understanding the principles of enol and enolate chemistry is crucial for comprehending the reactivity of related haloketones that do have α-hydrogens. masterorganicchemistry.com
Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.compressbooks.pub For an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. vanderbilt.edulibretexts.org
Kinetic Enolate: This enolate is formed more rapidly and typically results from the removal of the less sterically hindered α-proton. Its formation is favored by using a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures. libretexts.org
Thermodynamic Enolate: This is the more stable enolate, usually with a more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as using a strong base at room temperature. libretexts.org
Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon is generally more common. pressbooks.publibretexts.org In the context of haloketones, the resulting enolates can participate in various reactions, including alkylation and condensation reactions. ucsb.edu
Reactivity of Bromine Substituent
The bromine atom on the phenyl ring is a versatile functional group that can participate in several important synthetic transformations.
Nucleophilic Aromatic Substitution on Brominated Ring
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.com In this compound, the carbonyl group acts as a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions. However, the bromine is in the meta position relative to the carbonyl group.
The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is an addition-elimination pathway. byjus.com A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group then departs, restoring the aromaticity of the ring.
The rate of the SNAr reaction is influenced by the nature of the leaving group. For the rate-determining step being the attack of the nucleophile, more electronegative halogens like fluorine can increase the reaction rate by stabilizing the Meisenheimer complex through their inductive effect. masterorganicchemistry.comstackexchange.comchemistrysteps.com If the departure of the leaving group is rate-determining, then the bond strength becomes more important, and bromine would be a better leaving group than fluorine.
Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The bromine atom is more reactive than the fluorine atom in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds. libretexts.orgnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.orgacs.org
Table 2: Common Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron compound | C-C | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |
| Heck Reaction | Alkene | C-C | Pd catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
| Stille Coupling | Organotin compound | C-C | Pd catalyst |
Reactivity of Fluorine Substituent
The fluorine atom on the other phenyl ring also influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.
The C-F bond is generally the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group in many substitution reactions. masterorganicchemistry.com However, in nucleophilic aromatic substitution (SNAr), fluorine's high electronegativity can activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom helps to stabilize the negative charge in this intermediate. masterorganicchemistry.comstackexchange.com Therefore, under conditions that favor SNAr, the fluorine atom can be displaced by strong nucleophiles, sometimes even more readily than bromine. masterorganicchemistry.comchemistrysteps.com
The relative reactivity of the bromine versus the fluorine in a nucleophilic aromatic substitution on this compound would depend on the specific reaction conditions and the nature of the nucleophile.
In the context of palladium-catalyzed cross-coupling reactions, the C-F bond is significantly less reactive than the C-Br bond, and selective reaction at the bromine position is typically expected. mdpi.com
Influence of Fluorine on Aromatic Ring Reactivity (Electronic Effects)
The fluorine atom on one of the phenyl rings of this compound significantly modulates the electron density and, consequently, the chemical reactivity of that ring. This influence is a result of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring. researchgate.net This withdrawal of electron density deactivates the ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com The presence of fluorine can lower the energy of the highest occupied molecular orbital (HOMO), which can decrease the compound's reactivity towards electron-rich species. numberanalytics.com
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic ring. This donation of electron density, known as a positive resonance effect, counteracts the inductive effect to some extent. researchgate.net This π-electron donation tends to direct incoming electrophiles to the ortho and para positions.
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -F | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, ortho/para directing |
| -Cl | Withdrawing (-I) | Donating (+R) | Deactivating, ortho/para directing |
| -Br | Withdrawing (-I) | Donating (+R) | Deactivating, ortho/para directing |
Transformations Involving C-F Bond Activation (Theoretical Considerations)
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its activation a significant chemical challenge. researchgate.net Transformations involving the cleavage of the C-F bond in the (3-fluorophenyl) moiety of the title compound are not trivial and typically require specific and harsh conditions.
Theoretically, C-F bond activation is often pursued through transition-metal-mediated processes. mdpi.com These reactions involve the cleavage of the C-F bond and its subsequent transformation into new carbon-element bonds. researchgate.net The high bond dissociation energy of the aromatic C-F bond often necessitates high reaction temperatures. researchgate.net
Key theoretical approaches to activating the C-F bond include:
Oxidative Addition: A low-valent transition metal center can insert into the C-F bond, forming an organometallic fluoride complex. This is a common mechanistic pathway in catalytic cycles.
Lewis Acid Assistance: Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack or the bond more amenable to cleavage.
Electron Transfer: Reduction of the fluoroaromatic ring can generate a radical anion, which can then fragment to release a fluoride anion.
The rate and feasibility of C-F activation can be influenced by the electronic properties of the substrate. researchgate.net For instance, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate the process. mdpi.com While most C-F bond activation is achieved with transition metals, metal-free processes are also an area of active research. mdpi.com
| Bond (in Benzene (B151609) Ring) | BDE (kJ/mol) |
|---|---|
| C-F | ~544 |
| C-Cl | ~406 |
| C-Br | ~347 |
| C-H | ~473 |
Cascade and Rearrangement Reactions
Formal [4+2] Annulation Reactions
Formal [4+2] annulation, or cycloaddition, reactions are powerful tools for the construction of six-membered rings. While the diaryl ketone structure of this compound does not act as a typical diene or dienophile for a classical Diels-Alder reaction, its derivatives could conceptually participate in such transformations.
For instance, the carbonyl group could be converted into a different functional group, or the aromatic rings could be incorporated into a larger conjugated system that could act as a diene. Alternatively, in what is known as an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene (such as a tetrazine) reacts with an electron-rich dienophile. uzh.ch A derivative of this compound, such as a silyl (B83357) enol ether formed from an acetophenone (B1666503) analogue, could potentially serve as the dienophile component in such a reaction. uzh.ch These reactions often proceed with high regioselectivity to form new heterocyclic systems. uzh.ch Organocatalytic methods have also been developed for formal [4+2] cycloadditions involving various dipolar intermediates. oaepublish.com
Neophyl Rearrangements in Fluorinated Systems
The neophyl rearrangement is a specific type of skeletal rearrangement involving the migration of an aryl group. While not directly applicable to this compound itself, this type of rearrangement is highly relevant to derivatives that could generate a carbocation or radical at a benzylic position.
Studies on related fluorinated systems have shown that aryl migrations can occur via phenonium ion intermediates, particularly during deoxofluorination reactions. core.ac.uk If a reaction on a side chain attached to one of the phenyl rings of the title compound were to generate a primary carbocation beta to the ring, a 1,2-migration of the fluorophenyl or bromophenyl group could occur. This process would proceed through a bridged phenonium ion intermediate to yield a more stable tertiary carbocation. The electronic nature of the migrating ring, as influenced by the fluorine or bromine substituent, would be expected to affect the rate and pathway of such a rearrangement.
Favorskii Rearrangement (Conceptual Link for α-halo ketones)
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which rearrange in the presence of a base to form carboxylic acid derivatives. wikipedia.orgpurechemistry.org While this compound is not an α-halo ketone, a hypothetical derivative halogenated at an α-carbon (if an alkyl chain were present adjacent to the carbonyl) could undergo this transformation.
The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the halogen. wikipedia.org This enolate then undergoes intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. nrochemistry.com The strained cyclopropanone is subsequently attacked by a base (e.g., hydroxide or alkoxide), leading to the cleavage of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid, ester, or amide product. wikipedia.orgnrochemistry.com For α-halo ketones that lack enolizable α-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement can occur. nrochemistry.com
This conceptual link highlights a potential reaction pathway for derivatives of the title compound, demonstrating the versatility of ketone chemistry.
Derivatization and Transformations of 3 Bromophenyl 3 Fluorophenyl Methanone
Formation of Derivatives via Carbonyl Modification
The ketone functional group is a hub for numerous chemical transformations, allowing for changes in oxidation state and the introduction of new carbon-heteroatom bonds.
The carbonyl group of (3-Bromophenyl)(3-fluorophenyl)methanone can be readily reduced to a secondary alcohol, yielding (3-Bromophenyl)(3-fluorophenyl)methanol. biosynth.com This transformation is a fundamental reaction in organic synthesis, converting a planar carbonyl into a chiral benzylic alcohol.
Standard reduction protocols are applicable for this conversion. Common laboratory-scale methods include the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. For industrial-scale synthesis or when milder conditions are required, catalytic hydrogenation is a viable alternative. This method typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. vulcanchem.com Careful control of reaction conditions, such as hydrogen pressure, is necessary to ensure selective reduction of the ketone without affecting the aryl-bromide bond. vulcanchem.com
Table 1: Summary of Reduction Reactions
| Reaction Type | Reagent/Catalyst | Product |
|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | (3-Bromophenyl)(3-fluorophenyl)methanol |
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by nitrogen-containing compounds such as primary amines and hydroxylamine (B1172632).
Reaction with a primary amine (R-NH₂) under dehydrating conditions results in the formation of an imine, also known as a Schiff base. This reaction involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond. Similarly, reaction with hydrazine (B178648) can produce the corresponding hydrazone. vulcanchem.com
When reacted with hydroxylamine (NH₂OH), the methanone (B1245722) is converted into the corresponding oxime. orientjchem.org The synthesis of oximes from related bromophenyl ketones is a well-established process. rsc.orgorgsyn.org This reaction is typically carried out in the presence of a mild base, such as sodium acetate, to neutralize the acid released during the condensation. orientjchem.org The resulting oximes can exist as E/Z isomers and are valuable intermediates for further transformations, such as the Beckmann rearrangement.
Table 2: Imine and Oxime Formation Reactions
| Reactant | Reagent | Product Class |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as important precursors for flavonoids and other biologically active molecules. researchgate.netijarsct.co.in Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). ijarsct.co.in
While this compound, being a benzophenone (B1666685), does not directly participate in chalcone (B49325) formation as the ketone component, its structural motifs are present in chalcones synthesized from related acetophenones. For instance, a chalcone bearing both the 3-bromophenyl and 3-fluorophenyl groups can be conceptualized through the reaction of 3-bromoacetophenone and 3-fluorobenzaldehyde (B1666160) or, alternatively, 3-fluoroacetophenone and 3-bromobenzaldehyde.
The reaction is typically catalyzed by an aqueous alkaline base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. nih.gov The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde in an aldol (B89426) condensation. ijarsct.co.in Subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone structure.
Table 3: Exemplary Claisen-Schmidt Condensation for Related Chalcone Synthesis
| Acetophenone Component | Benzaldehyde Component | Base Catalyst | Product Class |
|---|---|---|---|
| 3-Bromoacetophenone | 3-Fluorobenzaldehyde | NaOH or KOH | Chalcone |
Functionalization at the Bromine Site
The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov
The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for the formation of carbon-carbon bonds. organic-chemistry.orgsigmaaldrich.com In the context of this compound, the bromine atom can be coupled with a variety of organoboron compounds, most commonly boronic acids (RB(OH)₂) or boronic esters. libretexts.orgmdpi.com This reaction replaces the bromine atom with a new aryl, heteroaryl, vinyl, or alkyl group, providing a direct route to substituted biaryl ketones and other complex structures. vulcanchem.commdpi.com
The catalytic cycle generally involves three main steps:
Oxidative Addition: The aryl bromide oxidatively adds to a palladium(0) catalyst to form a palladium(II) complex.
Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from the boronic acid is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst. libretexts.org
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, making it a cornerstone of modern synthetic chemistry. nih.gov
Table 4: Suzuki-Miyaura Coupling Reaction
| Reactant | Coupling Partner | Catalyst System | Product |
|---|
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing aryl amines from this compound by coupling it with primary or secondary amines. tcichemicals.com The transformation is crucial in medicinal chemistry, as the aryl amine moiety is a common feature in many pharmaceutical agents. acs.org
The reaction typically requires a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu). wikipedia.orgchemspider.com The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, which are analogous to the Suzuki coupling and involve oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylated amine product. wikipedia.org A wide range of primary and secondary amines can be used, providing access to a diverse library of N-arylated derivatives. mdpi.com
Table 5: Buchwald-Hartwig Amination Reaction
| Reactant | Coupling Partner | Catalyst System | Product |
|---|
Sonogashira Coupling for Alkynylation
The bromine atom on the phenyl ring of this compound serves as a key handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. This reaction is a robust and widely used method for coupling terminal alkynes with aryl halides, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The reactivity of aryl halides in this transformation generally follows the order I > Br > Cl, making the bromo-substituted compound an excellent substrate for efficient alkynylation. libretexts.org
The reaction facilitates the synthesis of a diverse array of (3-alkynylphenyl)(3-fluorophenyl)methanones, which are valuable intermediates for creating more complex molecules, pharmaceuticals, and organic materials. researchgate.net The conditions for Sonogashira coupling are generally mild and tolerant of various functional groups, including the ketone and the fluoro-substituent present in the starting material. nih.govnih.gov
Typical reaction protocols involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), in a suitable organic solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesirable side reaction of alkyne homocoupling. nih.gov
| Catalyst System | Alkyne Substrate | Base | Solvent | Typical Conditions | Ref. |
| Pd(OAc)₂ / P(p-tol)₃ | 2-Methyl-3-butyn-2-ol | DBU | THF | Room Temp to Reflux | nih.gov |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | TEA | THF/Toluene (B28343) | Room Temp to 80 °C | libretexts.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | Terminal Alkynes | Cs₂CO₃ | Dioxane | Room Temp to 100 °C | libretexts.org |
| PdCl₂(PPh₃)₂ / CuI | Various Terminal Alkynes | TEA / DIPA | DMF | 25-100 °C | organic-chemistry.orgresearchgate.net |
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides.
Functionalization at the Fluorine Site
The carbon-fluorine bond is the strongest single bond to carbon, making its direct functionalization a significant chemical challenge. nih.gov However, the fluorine atom in this compound influences the molecule's electronic properties and can be a site for specific transformations under certain conditions, or the entire fluorinated ring can be used as a distinct structural motif in larger molecules.
Strategies for Further Fluorination or Defluorination
Directly modifying the C-F bond typically involves its cleavage, a process known as defluorination. While challenging, several modern synthetic strategies have emerged to functionalize even unactivated aryl fluorides.
Nucleophilic Aromatic Substitution (SNAr): Traditionally, SNAr reactions on fluoroarenes require activation by potent electron-withdrawing groups positioned ortho or para to the fluorine atom. masterorganicchemistry.comlibretexts.org In this compound, the carbonyl group is meta to the fluorine, providing only weak activation. However, recent advances in photoredox catalysis enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov This method uses a photocatalyst to generate a cation radical from the fluoroarene, which significantly accelerates the attack of nucleophiles (such as azoles, amines, or carboxylic acids) and subsequent displacement of the fluoride (B91410) ion. nih.gov
Transition-Metal-Catalyzed Defluorination: Another approach involves the activation of the C-F bond by low-valent transition metals. nih.govresearchgate.net This can lead to various transformations, including:
Hydrodefluorination: The replacement of fluorine with a hydrogen atom can be achieved using catalysts like Platinum on Carbon (Pt/C) under specific conditions. thieme-connect.com
Defluorosilylation: The C-F bond can be converted to a C-Si bond using silylboronates and a base, a reaction that can proceed with or without a nickel catalyst. nih.gov This transformation opens pathways to further functionalization via silane (B1218182) chemistry.
These methods represent powerful tools for selectively transforming the fluorophenyl moiety, turning a typically inert bond into a functional handle.
Use as a Fluorinated Synthon in Complex Molecule Synthesis
In the context of retrosynthetic analysis, a synthon is a conceptual building block for a target molecule. wikipedia.org The (3-fluorophenyl)carbonyl unit within the parent molecule is a valuable fluorinated synthon. The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govacs.org
Heterocycle Synthesis Utilizing the Compound as a Precursor
Diaryl ketones are versatile precursors for the synthesis of a wide range of heterocyclic compounds. acs.org Both the carbonyl group and the bromine atom of this compound can be strategically employed in cyclization reactions to construct five, six, or seven-membered rings.
The carbonyl group can participate in condensation reactions with various binucleophilic reagents to form heterocycles. For example, reaction with hydrazine derivatives can lead to pyrazoles, while reaction with hydroxylamine can yield isoxazoles. Furthermore, intramolecular Friedel-Crafts-type reactions can be used to synthesize fused ring systems like benzofluorenones. acs.org
A powerful strategy involves combining transformations at both the bromo- and keto- functionalities. For instance, the bromine atom can first be converted into another functional group, such as an alkyne via Sonogashira coupling. The resulting alkynyl ketone can then undergo an intramolecular cyclization. An ortho-alkynyl ketone, for example, could be a precursor to an indole (B1671886) ring system. rsc.org Similarly, substituted benzophenones have been directly converted into acridones through intramolecular cyclization involving nucleophilic attack on one of the aryl rings. nih.govacs.org Multicomponent reactions, which combine three or more reactants in a single step, also offer an efficient pathway to complex heterocycles from ketone precursors. rsc.orgresearchgate.net
| Precursor Functionalization | Reaction Type | Resulting Heterocycle | Ref. |
| Benzophenone | Intramolecular Cyclization with Amine | Acridone | nih.govacs.org |
| Benzophenone | Reaction with Hydrazine | Pyrazole derivative | researchgate.net |
| ortho-Alkynyl Benzophenone | Intramolecular Annulation | Indole derivative | rsc.org |
| Conjugated Enyne (from Sonogashira) | Acid-mediated Cascade Cyclization | Benzofluorenone | acs.org |
Table 2: Examples of Heterocycle Synthesis from Diaryl Ketone Precursors.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like (3-bromophenyl)(3-fluorophenyl)methanone from first principles.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For substituted benzophenones, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and analyze its electronic structure. scispace.comscialert.netnih.gov
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and its suitability for optoelectronic applications. For instance, a DFT study on a structurally related chalcone (B49325), (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, revealed a HOMO-LUMO energy gap of 4.12 eV, suggesting significant stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. In these maps, red-colored regions indicate electron-rich areas (nucleophilic sites), while blue-colored regions denote electron-poor areas (electrophilic sites). For a molecule like this compound, the carbonyl oxygen would be expected to be a primary nucleophilic site. nih.gov
| Parameter | Significance | Typical Method |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | B3LYP/6-311G++(d,p) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | B3LYP/6-311G++(d,p) |
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311G++(d,p) |
Ab initio Methods for Reaction Mechanism Elucidation
Ab initio methods, which solve the Schrödinger equation without empirical data, are employed to model reaction mechanisms at a highly accurate level. These methods can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. For benzophenone (B1666685) derivatives, ab initio molecular dynamics have been used to investigate photochemical reaction mechanisms, such as the ultrafast processes that occur after UV excitation. acs.orgacs.org While specific ab initio studies on the reaction mechanisms involving this compound are not available, these techniques could be applied to understand its synthesis, degradation, or photochemical reactions. researchgate.netrsc.org
Molecular Docking and Binding Mode Analysis
In a biological context, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This is crucial for drug design and understanding a compound's potential pharmacological activity. doaj.orgjchemlett.com
Though docking studies for this compound itself are not specified, research on other benzophenone derivatives shows they are evaluated for various biological activities, including antitumor and enzyme inhibition roles. researchgate.netnih.govresearchgate.net Docking simulations for these compounds identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The results are often quantified by a binding affinity or docking score, which estimates the strength of the interaction.
Below is a hypothetical representation of docking results for a benzophenone derivative against a common cancer target, illustrating the type of data generated.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| AKT1 | -7.9 | Lys179, Glu234 | Hydrogen Bond |
| CDK2 | -9.6 | Leu83, Phe80 | Hydrophobic |
| ESR1 | -8.1 | Arg394, Glu353 | Hydrogen Bond, Pi-Alkyl |
| MAPK1 | -7.8 | Met108, Lys54 | Hydrogen Bond |
Conformational Analysis and Torsional Angles
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For diaryl methanones, the most significant degrees of freedom are the torsional angles (dihedral angles) defining the orientation of the two aryl rings relative to the central carbonyl group. nih.govmdpi.com
| Conformer | Torsional Angle 1 (°) (Br-Ph-C=O) | Torsional Angle 2 (°) (F-Ph-C=O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | ~30 | ~30 | 0.00 |
| Local Minimum | ~30 | ~150 | 1.5 - 2.5 |
| Transition State | 0 | 0 | > 4.0 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the energy barriers (activation energies) and the geometry of transition states. arxiv.org This is essential for understanding reaction kinetics and mechanisms. For example, surface-hopping molecular dynamics have been used to model the photochemical reaction pathways of benzophenone itself, detailing how it populates triplet excited states. acs.org Such models can elucidate whether reactions proceed through direct or indirect mechanisms. While specific models for this compound are not available, these computational approaches could be used to study its synthesis via Friedel-Crafts acylation or its behavior in photochemical applications. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interactions
For halogenated aromatic compounds, common interactions include H···H, C···H, and halogen···H contacts, as well as potential halogen···halogen and π-π stacking interactions. researchgate.net Studies on structurally similar halogenated molecules show that H···H contacts often make the most significant contribution to the crystal packing. nih.goviucr.org Red spots on the Hirshfeld surface mapped with d_norm indicate close intermolecular contacts, often corresponding to hydrogen bonds. mdpi.com
The table below shows typical percentage contributions of various intermolecular contacts for a similar halogenated organic molecule, as determined by Hirshfeld surface analysis. nih.govmdpi.com
| Interaction Type | Typical Percentage Contribution | Significance |
|---|---|---|
| H···H | 25 - 45% | Major contribution from van der Waals forces. |
| C···H / H···C | 15 - 25% | Indicates C-H···π or other weak interactions. |
| O···H / H···O | 8 - 20% | Represents C-H···O hydrogen bonds. |
| Br···H / H···Br | 5 - 10% | Weak halogen-hydrogen bonding. |
| F···H / H···F | 3 - 8% | Weak halogen-hydrogen bonding. |
| C···C | 3 - 7% | Suggests π-π stacking interactions. |
Advanced Spectroscopic Characterization and Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms in (3-Bromophenyl)(3-fluorophenyl)methanone. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) would be of primary interest.
Expected Signals: The molecule has eight aromatic protons, which are chemically non-equivalent. Therefore, eight distinct signals would be anticipated in a high-resolution spectrum.
Splitting Patterns: The signals would appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. For instance, the protons on the 3-fluorophenyl ring would show additional splitting from the fluorine atom. The protons ortho to the fluorine atom are expected to have a coupling constant of approximately 6-10 Hz, while meta couplings are smaller (around 2-3 Hz).
Integration: The relative integration of the signals in the aromatic region would correspond to a total of eight protons.
A hypothetical data table for the expected ¹H NMR signals is presented below. The chemical shifts are estimates based on analogous structures.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2 | 7.8-8.0 | ddd | J(H,H), J(H,F) |
| H-4 | 7.4-7.6 | m | J(H,H), J(H,F) |
| H-5 | 7.2-7.4 | m | J(H,H), J(H,F) |
| H-6 | 7.6-7.8 | dt | J(H,H), J(H,F) |
| H-2' | 7.9-8.1 | t | J(H,H) |
| H-4' | 7.7-7.9 | d | J(H,H) |
| H-5' | 7.3-7.5 | t | J(H,H) |
| H-6' | 7.8-8.0 | d | J(H,H) |
| Note: This is a predictive table. Actual experimental values may vary. |
¹³C NMR for Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule.
Expected Signals: this compound has 13 carbon atoms. Due to molecular symmetry, some signals might overlap, but in a high-resolution spectrum, up to 13 distinct signals could be resolved. This would include 12 aromatic carbons and one carbonyl carbon.
Chemical Shifts: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 110-140 ppm. The carbons directly bonded to bromine and fluorine will be influenced by the electronegativity and anisotropy of these halogens. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. For this molecule, it would confirm the presence of eight CH groups in the aromatic rings and five quaternary carbons (including the carbonyl carbon and the carbons attached to the substituents).
A hypothetical data table for the expected ¹³C NMR signals is provided below.
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (in ¹³C-¹⁹F coupled spectrum) | Expected Coupling Constants (Hz) |
| C=O | 190-200 | s | - |
| C-1 | 135-140 | s | - |
| C-2 | 125-130 | d | - |
| C-3 | 160-165 | d | ¹J(C,F) ≈ 250 |
| C-4 | 115-120 | d | ²J(C,F) ≈ 20-25 |
| C-5 | 130-135 | d | ³J(C,F) ≈ 5-10 |
| C-6 | 120-125 | d | ⁴J(C,F) ≈ 2-5 |
| C-1' | 138-142 | s | - |
| C-2' | 130-135 | d | - |
| C-3' | 120-125 | s | - |
| C-4' | 135-140 | d | - |
| C-5' | 128-132 | d | - |
| C-6' | 130-135 | d | - |
| Note: This is a predictive table. Actual experimental values may vary. |
¹⁹F NMR for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule.
Expected Signal: Since there is only one fluorine atom in this compound, a single signal is expected in the ¹⁹F NMR spectrum.
Chemical Shift: The chemical shift of the fluorine atom would be indicative of its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of δ -100 to -130 ppm relative to a standard like CFCl₃. ucsb.eduwikipedia.orgcolorado.edu
Coupling: This signal would be split by the neighboring protons (ortho and meta), resulting in a doublet of triplets or a more complex multiplet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR provides fundamental information, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex spin systems found in substituted aromatic rings.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between signals of protons that are coupled to each other (typically over two or three bonds). This would help in tracing the connectivity of protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the protons on both rings to the carbonyl carbon would confirm the benzophenone (B1666685) core structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Molecular Formula Determination: For this compound, the molecular formula is C₁₃H₈BrFO. HRMS would be able to confirm this by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Isotopic Pattern: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Analysis: HRMS can also be used to analyze the fragmentation pattern of the molecule. Common fragmentation pathways for benzophenones include the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The high resolution of the instrument would allow for the determination of the elemental composition of these fragment ions, further confirming the structure of the molecule.
A table summarizing the expected HRMS data is presented below.
| Ion | Formula | Calculated m/z | Expected Observation |
| [M]⁺ (⁷⁹Br) | C₁₃H₈⁷⁹BrFO | 277.9766 | High-resolution mass confirming the elemental composition. |
| [M]⁺ (⁸¹Br) | C₁₃H₈⁸¹BrFO | 279.9745 | Peak at M+2 with approximately equal intensity to M, confirming the presence of one bromine atom. |
| [C₇H₄BrO]⁺ | C₇H₄⁷⁹BrO | 182.9496 | Fragment corresponding to the 3-bromobenzoyl cation. |
| [C₇H₄FO]⁺ | C₇H₄FO | 123.0246 | Fragment corresponding to the 3-fluorobenzoyl cation. |
| Note: The calculated m/z values are for the monoisotopic masses. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar compounds like this compound. In positive-ion mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺.
Given the molecular formula C₁₃H₈BrFO, the theoretical monoisotopic mass is 277.9740 g/mol . A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two prominent peaks of almost equal intensity separated by approximately 2 m/z units.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 278.9818 | 280.9798 | ~1:1 |
Under collision-induced dissociation (CID) conditions in MS/MS experiments, the [M+H]⁺ ion would likely undergo fragmentation. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl bridge, leading to the formation of benzoyl cations. rsc.org Expected fragments would include ions corresponding to the bromobenzoyl cation ([C₇H₄BrO]⁺) and the fluorobenzoyl cation ([C₇H₄FO]⁺).
Atmospheric Pressure Photoionization Mass Spectrometry (APPI-MS)
Atmospheric Pressure Photoionization (APPI) is another powerful mass spectrometry technique, particularly suited for nonpolar or low-polarity compounds that are difficult to ionize by ESI. ub.edu For this compound, APPI would also be expected to generate a prominent molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), especially in the presence of a dopant.
The ionization mechanism in APPI involves photoionization of a dopant molecule (like toluene (B28343) or acetone), which then transfers charge to the analyte molecule. The resulting mass spectrum would be expected to be relatively simple, dominated by the molecular ion peak cluster at m/z 278/280. The fragmentation patterns observed under in-source CID or MS/MS would be similar to those seen in ESI-MS, providing confirmatory structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Data from analogous compounds like 4-bromo-4'-fluorobenzophenone (B1329429) and (4-bromophenyl)phenylmethanone provide a reliable basis for these assignments. spectrabase.comnih.gov
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is characteristic of diaryl ketones. Other significant peaks arise from the vibrations of the substituted aromatic rings.
Table 2: Predicted Infrared (IR) Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| ~1665-1655 | C=O stretch | Strong, sharp band characteristic of the diaryl ketone carbonyl group. chemicalbook.com |
| ~1600-1450 | C=C stretch | Multiple bands from aromatic ring skeletal vibrations. |
| ~1280-1210 | C-F stretch | Strong band due to the carbon-fluorine bond. |
| ~1100-1000 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the aromatic backbone. Based on spectra for benzophenone and its halogenated derivatives, key Raman shifts can be predicted. chemicalbook.comresearchgate.net
Table 3: Predicted Raman Spectroscopy Bands for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~3100-3000 | Aromatic C-H stretch | Typically weak to medium intensity bands. |
| ~1660-1650 | C=O stretch | A strong, polarized band for the carbonyl group. |
| ~1600-1580 | Aromatic C=C stretch | Very strong bands characteristic of the phenyl rings. |
| ~1000 | Aromatic ring breathing | A sharp, intense, polarized band (trigonal ring breathing mode). |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, the crystallographic properties can be inferred from known structures of similar benzophenones. researchgate.net
Benzophenone and its derivatives typically crystallize in common centrosymmetric space groups, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. researchgate.net In the solid state, the molecule would adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group. This twist angle is a result of steric hindrance between the ortho-hydrogens on the rings. Intermolecular interactions, such as halogen bonding (C-Br···O or C-F···H) and π-π stacking, would likely play a significant role in the crystal packing. nih.gov
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Molecules per unit cell (Z) | 4 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a pure sample. This is a fundamental technique used to confirm the empirical formula of a synthesized compound. The theoretical elemental composition can be calculated from the molecular formula, C₁₃H₈BrFO.
Table 5: Theoretical Elemental Analysis for C₁₃H₈BrFO
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 55.95 |
| Hydrogen | H | 1.008 | 2.89 |
| Bromine | Br | 79.904 | 28.62 |
| Fluorine | F | 18.998 | 6.81 |
Other Advanced Techniques
Other surface and material characterization techniques could be employed if this compound were to be studied in a specific material form, such as a thin film or as microcrystals.
X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition and chemical states of the atoms near the surface. Expected binding energies for the core levels would be approximately: C 1s (~285 eV), O 1s (~532 eV), F 1s (~689 eV), and Br 3d (~71 eV). researchgate.netthermofisher.comresearchgate.net The precise binding energies would provide insight into the chemical environment of each element.
Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and crystal habit (e.g., shape and size) of the compound in its solid, crystalline form. ri.seresearchgate.net It provides high-resolution images of the material's topography. fiveable.metescan-analytics.com
Transmission Electron Microscopy (TEM): For nanocrystalline forms of the compound, TEM could provide even higher resolution images, potentially resolving the crystal lattice itself and identifying crystalline defects. nih.gov
Green Chemistry Principles in the Synthesis and Reactions of 3 Bromophenyl 3 Fluorophenyl Methanone
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wordpress.com The traditional Friedel-Crafts acylation, a primary method for synthesizing benzophenones, is a classic example of a reaction with poor atom economy. primescholars.com This inefficiency stems from the use of stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which forms a complex with the product ketone. researchgate.net This complex must be hydrolyzed during workup, generating large quantities of acidic aqueous waste.
Consider the synthesis of (3-Bromophenyl)(3-fluorophenyl)methanone from 3-bromobenzoyl chloride and fluorobenzene (B45895) using a traditional Friedel-Crafts acylation:
Reaction: C₇H₄BrClO + C₆H₅F + AlCl₃ → C₁₃H₈BrFO + AlCl₃·(C₁₃H₈BrFO complex) Workup: AlCl₃·(complex) + H₂O → C₁₃H₈BrFO + Al(OH)₃ + HCl
The calculation of atom economy for this process reveals significant waste generation. The atoms from the AlCl₃ catalyst and the subsequent hydrolysis are not incorporated into the final product, leading to a low atom economy percentage. libretexts.orgkccollege.ac.in
Table 1: Atom Economy Analysis of Traditional vs. Ideal Synthesis
| Metric | Traditional Friedel-Crafts Acylation | Ideal Catalytic Reaction (e.g., C-H activation) |
| Reactants | 3-Bromobenzoyl Chloride, Fluorobenzene, Aluminum Chloride (stoichiometric) | 3-Bromobenzoic Acid, Fluorobenzene |
| Desired Product | This compound | This compound |
| Byproducts | Aluminum Hydroxide (B78521), Hydrochloric Acid | Water |
| Atom Economy | Low (significant portion of reactant mass is waste) | High (approaching 100%) |
| Waste Profile | High volume of corrosive, metal-containing aqueous waste | Minimal, benign byproduct (water) |
Efforts to minimize waste focus on developing catalytic reactions that avoid stoichiometric reagents and designing processes where byproducts are benign or can be recycled. nih.gov Biocatalytic and bio-hybrid catalyst systems, for instance, can operate with perfect atom economy in certain reactions. nih.gov
Use of Catalytic Methods to Reduce Reagent Consumption
To overcome the poor atom economy of traditional Friedel-Crafts reactions, a major focus has been the replacement of stoichiometric Lewis acids with true catalytic systems. routledge.com Using sub-stoichiometric quantities of a catalyst prevents the formation of large amounts of waste and simplifies product purification. researchgate.net
Several classes of materials have been investigated as heterogeneous catalysts for Friedel-Crafts acylations, including zeolites, acid-treated metal oxides, clays, and supported sulfonic acids. acs.org These solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For example, zinc oxide (ZnO) has been shown to catalyze the acylation of aromatic compounds under solvent-free conditions, and the catalyst can be reused after simple washing. researchgate.net Similarly, metal triflates, such as copper(II) triflate (Cu(OTf)₂), have proven to be efficient catalysts for acylation reactions, particularly when used in conjunction with green solvents like ionic liquids. liv.ac.uk
Table 2: Comparison of Stoichiometric and Catalytic Reagents
| Reagent Type | Example | Amount Required | Key Advantages | Key Disadvantages |
| Stoichiometric | Aluminum Chloride (AlCl₃) | >1 equivalent | High reactivity | Generates large waste streams; moisture sensitive; corrosive. ijpcbs.com |
| Homogeneous Catalyst | Copper(II) Triflate (Cu(OTf)₂) | Catalytic (e.g., 1-10 mol%) | High activity and selectivity; mild conditions. liv.ac.uk | Can be difficult to separate from product. |
| Heterogeneous Catalyst | Zeolites, Sulfated Zirconia, ZnO | Catalytic | Easily separable and reusable; often more stable. researchgate.netacs.org | May have lower activity than homogeneous counterparts. |
These catalytic approaches significantly reduce reagent consumption and align with the green chemistry principle of using catalytic reagents in preference to stoichiometric ones. rsc.org
Exploration of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org Traditional Friedel-Crafts acylations frequently employ volatile and hazardous organic solvents like dichloromethane, carbon tetrachloride, or nitrobenzene. vaia.com
Ionic liquids (ILs) have emerged as promising green alternatives, acting as both the solvent and, in some cases, the catalyst. tandfonline.comnih.gov ILs are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution and worker exposure. mdpi.com For Friedel-Crafts reactions, chloroaluminate or other Lewis acidic ILs can catalyze the reaction efficiently, often with enhanced reaction rates and selectivity compared to conventional solvents. liv.ac.ukresearchgate.net Another class of green solvents, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have also been successfully used as a dual catalyst and solvent system for acylation, offering the benefits of being low-cost, biodegradable, and reusable. rsc.org
In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. This has been achieved by grinding reagents together or by using ultrasound or microwave irradiation on neat reactants. researchgate.netrasayanjournal.co.in
Table 3: Comparison of Solvents for Diaryl Ketone Synthesis
| Solvent Type | Example(s) | Environmental/Safety Profile | Role in Reaction |
| Traditional Halogenated | Dichloromethane, 1,2-Dichloroethane | Volatile, suspected carcinogens, environmentally persistent. | Reaction medium. vaia.com |
| Traditional Aromatic | Nitrobenzene | Toxic, high boiling point (high energy for removal). | Reaction medium. |
| Ionic Liquids (ILs) | [bmim][BF₄], [emim]Cl-AlCl₃ | Non-volatile, often recyclable, tunable properties. liv.ac.uk | Can act as solvent and/or catalyst. tandfonline.com |
| Deep Eutectic Solvents (DES) | [CholineCl][ZnCl₂]₃ | Often biodegradable, low cost, low toxicity. rsc.org | Dual-function solvent and catalyst. |
| Solvent-Free | Not Applicable | Ideal (no solvent waste). | Achieved via grinding, microwave, or ultrasound. researchgate.net |
Energy Efficiency in Synthetic Protocols (e.g., Microwave/Ultrasound Assistance)
Improving energy efficiency is a key aspect of sustainable manufacturing, aiming to reduce both operational costs and the carbon footprint of chemical processes. reachemchemicals.comenergystar.govduplico.com Conventional synthetic methods often rely on prolonged heating under reflux, consuming significant amounts of energy. Alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically accelerate reaction rates, leading to shorter reaction times and substantial energy savings. sustainability-directory.com
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly, often resulting in faster reactions and higher yields. nih.govsc.edu For the synthesis of benzophenone (B1666685) derivatives, microwave irradiation can reduce reaction times from hours to minutes. nih.govumich.edu
Similarly, ultrasound-assisted synthesis, or sonochemistry, uses the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of diaryl ketones, promoting cross-coupling reactions and other transformations in drastically reduced times and under mild conditions, often without the need for a solvent. ksu.edu.sanih.govarabjchem.orgresearchgate.net
Table 4: Energy Efficiency of Different Synthetic Methods
| Heating Method | Typical Reaction Time | Energy Input | Key Advantages |
| Conventional Heating (Reflux) | Hours to Days | High and sustained | Well-established and simple setup. |
| Microwave Irradiation | Seconds to Minutes | Low to Moderate (short duration) | Rapid heating, increased reaction rates, higher yields. nih.govsc.edu |
| Ultrasound Irradiation (Sonication) | Minutes to Hours | Low | Shorter reaction times, can enable solvent-free reactions. ksu.edu.sanih.gov |
Development of Safer Synthetic Routes and Reagents
The final principle focuses on designing chemical processes that are inherently safer, minimizing the potential for accidents and reducing the toxicity of the materials used. For the synthesis of this compound, this involves moving away from hazardous reagents like aluminum chloride, which is highly reactive with water, and toxic solvents.
Table 5: Hazard Profile of Traditional vs. Greener Reagents
| Component | Traditional Approach | Safer Alternative | Rationale for Improvement |
| Catalyst | Aluminum Chloride (AlCl₃) | Solid acids (e.g., Zeolites, ZnO), Metal Triflates | Solid catalysts are stable, non-corrosive, and reusable. Metal triflates are often more moisture-tolerant. researchgate.netliv.ac.uk |
| Acylating Agent | 3-Bromobenzoyl Chloride | 3-Bromobenzoic Acid | Carboxylic acids are generally less corrosive and toxic than their corresponding acyl chlorides. organic-chemistry.org |
| Solvent | Dichloromethane, Nitrobenzene | Ionic Liquids, Deep Eutectic Solvents, Water, or Solvent-Free | Alternatives are non-volatile, less flammable, and/or have a better toxicity profile. tandfonline.comrsc.org |
| Energy Source | Thermal (Oil Bath) | Microwave, Ultrasound | Eliminates risks associated with large volumes of hot oil and high-pressure systems. |
By integrating these green chemistry principles, the synthesis of this compound and related compounds can be transformed from a resource-intensive and hazardous process into a more sustainable, efficient, and safer operation.
Future Research Directions and Applications
Development of Novel and Efficient Synthetic Routes
The classical synthesis of diaryl ketones often involves Friedel-Crafts acylation. For (3-Bromophenyl)(3-fluorophenyl)methanone, this would likely involve the reaction of 3-bromobenzoyl chloride with fluorobenzene (B45895) or 3-fluorobenzoyl chloride with bromobenzene (B47551) in the presence of a Lewis acid catalyst. Future research could focus on developing more efficient and environmentally benign synthetic methodologies.
Key areas for investigation include:
Catalyst Development: Exploring alternative catalysts to traditional Lewis acids like aluminum chloride to minimize waste and improve reaction conditions.
Cross-Coupling Strategies: Investigating palladium- or copper-catalyzed carbonylative cross-coupling reactions, which could offer milder reaction conditions and broader functional group tolerance.
A comparison of potential synthetic routes is presented in Table 1.
| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |
| Friedel-Crafts Acylation | Well-established, scalable | Stoichiometric Lewis acid, regioselectivity issues | Development of recyclable and milder catalysts |
| Carbonylative Cross-Coupling | High functional group tolerance, milder conditions | Catalyst cost and sensitivity, CO gas handling | Optimization of catalyst systems and reaction conditions |
| Grignard/Organolithium Reagent Addition to Acyl Chlorides | Good yields for diaryl ketones | Requires anhydrous conditions, sensitive reagents | Adaptation to flow chemistry for improved safety and control rsc.orgrsc.org |
Exploration of New Reaction Pathways and Reactivity Patterns
The reactivity of this compound is dictated by its key functional groups: the carbonyl group, the bromine atom, and the fluorine atom. Future research should aim to systematically explore the reactivity of each of these sites.
Carbonyl Group Chemistry: The ketone can undergo a variety of nucleophilic addition reactions. Exploring reactions with novel nucleophiles could lead to the synthesis of complex alcohols, which are valuable intermediates. Reduction of the carbonyl group could yield the corresponding diphenylmethanol (B121723) derivative, a precursor to other functionalized molecules.
Cross-Coupling at the C-Br Bond: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.
Nucleophilic Aromatic Substitution: While the fluorine atom is generally less reactive in nucleophilic aromatic substitution compared to other halogens, its reactivity could be enhanced by the electron-withdrawing effect of the carbonyl group, particularly for substitutions at the ortho and para positions.
Application as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, with its reactive carbonyl and bromo functionalities, makes it an attractive building block for the synthesis of more complex molecules. bldpharm.com Its derivatives could find applications in medicinal chemistry and materials science. For instance, benzophenone (B1666685) derivatives are known to possess a range of biological activities. researchgate.net
Potential applications as a building block include:
Synthesis of Heterocycles: The carbonyl group can serve as a key electrophile in condensation reactions to form various heterocyclic rings.
Preparation of Photoactive Molecules: Benzophenones are well-known photosensitizers. chemrxiv.org Derivatives of this compound could be explored for applications in photochemistry and photopolymerization.
Development of Novel Ligands: The diaryl ketone framework can be elaborated to create novel ligands for catalysis or metal-organic frameworks.
Theoretical Prediction and Experimental Validation of Reactivity
Computational chemistry can play a crucial role in predicting the reactivity and properties of this compound. chemrxiv.orgscialert.net Density Functional Theory (DFT) calculations can be employed to:
Model Reaction Mechanisms: Elucidate the mechanisms of potential reactions and predict the most favorable reaction pathways.
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. scialert.net
Determine Electronic Properties: Analyze the electron distribution and molecular orbitals to understand the compound's reactivity and potential for intermolecular interactions. chemrxiv.org
These theoretical predictions would then need to be validated through experimental studies, creating a synergistic approach to understanding the chemistry of this molecule. Table 2 outlines a potential workflow for this integrated approach.
| Step | Theoretical Approach (Example) | Experimental Validation | Objective |
| 1 | DFT calculations of bond dissociation energies | Comparative reactivity studies of the C-Br and C-F bonds | Predict the regioselectivity of cross-coupling reactions |
| 2 | Calculation of LUMO energy and electrostatic potential | Nucleophilic addition reactions with a panel of nucleophiles | Correlate electronic structure with carbonyl reactivity |
| 3 | TD-DFT calculations of electronic transitions | UV-Vis spectroscopy | Predict and confirm photophysical properties |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.netuc.ptbeilstein-journals.org The synthesis of this compound and its subsequent derivatization are well-suited for integration into flow chemistry platforms.
Future research in this area could focus on:
Developing Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of the title compound, potentially telescoping multiple reaction steps. rsc.orgrsc.org
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives through reactions such as cross-coupling and nucleophilic additions.
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and enable real-time optimization of reaction conditions.
Q & A
Basic: What are the optimal synthetic routes for (3-Bromophenyl)(3-fluorophenyl)methanone?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation using 3-bromobenzoyl chloride and 3-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling if pre-functionalized intermediates are available. For example, demonstrates a cascade reaction using imidazole derivatives and aryl halides to form structurally similar ketones . Optimization should focus on solvent selection (e.g., dichloromethane or toluene), catalyst loading (10–20 mol%), and reaction temperature (80–110°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals based on substituent effects; the 3-fluorophenyl group typically shows deshielded aromatic protons (δ 7.3–8.1 ppm) and a distinct ¹⁹F NMR peak near -110 ppm .
- X-ray Crystallography : Resolve molecular geometry and confirm halogen positioning. SHELX programs (e.g., SHELXL) are standard for refinement, leveraging high-resolution data to minimize R-factors .
- IR Spectroscopy : Identify carbonyl stretching vibrations (~1680 cm⁻¹) and C-Br/C-F bonds (550–650 cm⁻¹) .
Advanced: How can discrepancies in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for anisotropic displacement parameters. For ambiguous electron density, compare multiple datasets or employ Hirshfeld surface analysis to validate intermolecular interactions. highlights the robustness of SHELX in handling steric clashes and high thermal motion, particularly with halogenated aromatics . If inconsistencies persist, cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess theoretical vs. experimental bond lengths .
Advanced: How can computational docking predict the biological activity of this compound?
Methodological Answer:
AutoDock Vina is ideal for docking studies due to its speed and accuracy in scoring binding affinities . Protocol:
Protein Preparation : Remove water molecules and add polar hydrogens to the receptor (e.g., PDB ID 1XYZ).
Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring proper tautomerization.
Grid Box Setup : Center the box on the active site (20 ų) to accommodate halogen-bonding interactions.
Analysis : Prioritize poses with halogen (Br/F) interactions to key residues (e.g., backbone carbonyls). Compare ΔG values across replicates to identify stable binding modes .
Advanced: How do bromine and fluorine substituents influence the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the carbonyl group and enhancing electrophilicity. Bromine’s inductive effect further stabilizes the ketone via resonance.
- Steric Effects : X-ray data () shows that ortho-substituted halogens introduce torsional strain, widening C-C-C bond angles (e.g., 122° vs. 118° in non-halogenated analogs). DFT calculations (B3LYP/6-311+G*) corroborate steric hindrance between the 3-Br and 3-F groups, affecting rotational barriers .
Advanced: What strategies mitigate low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki couplings; the latter improves turnover in sterically hindered systems.
- Solvent Optimization : Use toluene/DMF mixtures (4:1) to enhance solubility of halogenated intermediates.
- Additives : Include silver oxide (Ag₂O) to scavenge bromide byproducts, reducing side reactions. demonstrates similar additives improving yields in imidazole syntheses .
Advanced: How to analyze conflicting NMR data from different synthetic batches?
Methodological Answer:
Purity Check : Run HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required).
Dynamic NMR : Assess rotational isomerism by variable-temperature ¹H NMR (e.g., -40°C to 25°C). Slow rotation due to steric bulk may split signals.
2D Techniques : Use HSQC and HMBC to resolve overlapping peaks; employed ¹³C-¹H correlations to assign ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
